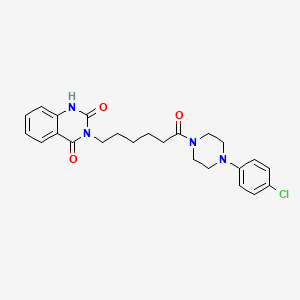

3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

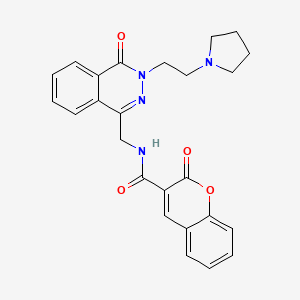

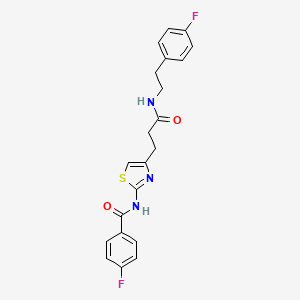

Quinazolinones are among the most useful heterocyclic compounds from both synthetic and medicinal chemistry aspects . They have diverse chemical reactivity and biological activities like anti-inflammatory, antimalarial, anthelmintic, muscle relaxant, antihyperlipidemic, antitubercular, antimicrobial, and antihypertensive .

Synthesis Analysis

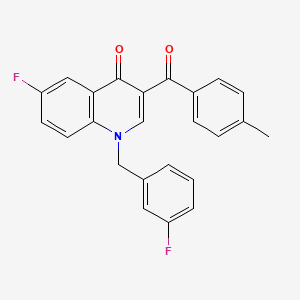

The synthesis of novel quinazolinone derivatives was performed from the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives .Molecular Structure Analysis

The structure-activity relationship of synthesized analogs suggested that the presence of NH linker with aryl moiety at the third position of the quinazolinone ring was important for potent anticancer activity .Chemical Reactions Analysis

The reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives led to the synthesis of novel quinazolinone derivatives .Physical And Chemical Properties Analysis

One of the synthesized quinazolinone derivatives, 3-(4-Chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-5-phenylthiazol-4-yl)quinazolin-4(3H)-one, was found to have a melting point of 190–192 °C .Scientific Research Applications

Hypotensive Agents

Research on related quinazoline derivatives has shown that certain compounds possess significant hypotensive activities, offering potential applications in blood pressure management. For instance, derivatives substituted with various moieties, such as 2-(1-pyrrolidinyl)ethyl and 2-(1-piperidinyl)ethyl, have demonstrated notable hypotensive effects by relaxing blood vessels. One compound in this class was found to be approximately 23 times more potent than papaverine, highlighting the therapeutic potential of these molecules in cardiovascular medicine (Eguchi et al., 1991).

Antimicrobial Activity

The synthesis and evaluation of new substituted quinazoline derivatives have also revealed their promising antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. Such findings suggest the potential of quinazoline derivatives in developing new antimicrobial agents to combat resistant microbial strains (Vidule, 2011).

Anticancer Agents

Quinazoline derivatives have been synthesized and evaluated for their anticancer activities, with some showing potent cytotoxic effects against cancer cell lines. The exploration of novel quinazoline compounds has led to the identification of derivatives with significant anticancer potential, opening avenues for the development of new therapeutic agents in oncology (Poorirani et al., 2018).

Antitumor Agents

Further research into quinazoline derivatives containing piperazine moieties has demonstrated potent antiproliferative activities against various cancer cell lines. Specific derivatives have been identified with excellent activity, showing promise as antitumor agents. Such studies contribute to the ongoing search for effective cancer therapies (Li et al., 2020).

Solubility and Partitioning in Biological Solvents

A novel antifungal compound within the quinazoline class has been characterized, revealing important pharmacologically relevant physicochemical properties. The study of solubility and partitioning processes in various solvents has provided insights into the drug's potential absorption and distribution within biological systems, indicating its pharmacokinetic viability (Volkova et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCUQPHMTGUNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)

![Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate](/img/structure/B2880583.png)

![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)